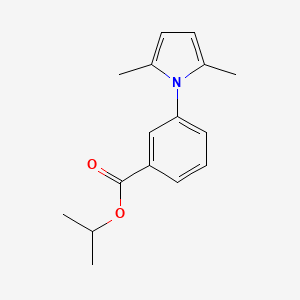

propan-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Description

Propan-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a benzoate ester derivative featuring a 2,5-dimethylpyrrole substituent at the 3-position of the benzene ring and a propan-2-yl (isopropyl) ester group. The pyrrole moiety, a five-membered heterocycle with conjugated π-electrons, may confer unique electronic properties, while the isopropyl ester group influences solubility and steric bulk. Structural analogs of this compound are often explored for their photophysical, catalytic, or bioactive properties .

Properties

IUPAC Name |

propan-2-yl 3-(2,5-dimethylpyrrol-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-11(2)19-16(18)14-6-5-7-15(10-14)17-12(3)8-9-13(17)4/h5-11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPIUNUYZFAQCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=CC(=C2)C(=O)OC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate typically involves the reaction of 2,5-dimethylpyrrole with a benzoic acid derivative. One common method includes the esterification of 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Pyrrole-2,5-dione derivatives.

Reduction: 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl alcohol.

Substitution: Halogenated derivatives of the benzoate ester.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has shown that derivatives of pyrrole compounds, including propan-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate, exhibit significant anticancer properties. These compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. A study indicated that pyrrole derivatives could target specific signaling pathways involved in cancer proliferation .

1.2 Antimicrobial Properties

Pyrrole derivatives have been investigated for their antimicrobial activity against a range of pathogens. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

1.3 Neurological Applications

Due to its structural similarity to neurotransmitters, propan-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate may have applications in treating neurological disorders. Research into its effects on neuroreceptors could lead to advancements in therapies for conditions like depression and anxiety .

Agricultural Science

2.1 Pesticide Development

The compound's chemical properties suggest potential use as a pesticide or herbicide. Its ability to disrupt biological processes in pests can be harnessed to develop environmentally friendly agricultural chemicals that minimize harm to non-target organisms .

2.2 Plant Growth Regulation

Studies have indicated that certain pyrrole derivatives can act as plant growth regulators, enhancing growth rates and yield in various crops. This application is particularly relevant in sustainable agriculture practices where maximizing output while minimizing chemical use is essential .

Material Science

3.1 Polymer Synthesis

Propan-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate can be used as a monomer in the synthesis of polymers with unique properties. These polymers may exhibit enhanced thermal stability and mechanical strength, making them suitable for various industrial applications .

3.2 Coatings and Adhesives

The compound's chemical structure allows it to be incorporated into coatings and adhesives, providing improved adhesion properties and resistance to environmental degradation. This application is particularly valuable in industries such as automotive and construction where durability is paramount .

Case Studies

Mechanism of Action

The mechanism of action of propan-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets. The pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting their function . Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which may further interact with cellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to other pyrrole- and benzoate-containing derivatives, particularly those listed in and related literature. Key structural and functional differences include:

Substituent Variations on the Pyrrole Ring

- tert-Butyl 3-benzylpyrrolidine-3-carboxylate: This compound replaces the aromatic pyrrole with a saturated pyrrolidine ring, introducing a benzyl group and a bulky tert-butyl ester.

- The absence of a benzoate ester distinguishes it from the target compound .

Ester Group Modifications

- Propan-2-yl vs. tert-Butyl Esters : The isopropyl ester in the target compound is less sterically hindered and more hydrolytically labile than tert-butyl esters (e.g., tert-butyl 3-benzylpyrrolidine-3-carboxylate). This impacts metabolic stability in pharmaceutical contexts .

- Benzamide Derivatives : Compounds like 3-Chloro-4-((2,4-dichlorobenzyl)oxy)benzamide replace the ester with an amide group, increasing hydrogen-bonding capacity and rigidity .

Electronic and Physicochemical Properties

- The 2,5-dimethylpyrrole group in the target compound may enhance electron-donating effects compared to unsubstituted pyrroles, influencing redox behavior or coordination chemistry.

- Molecular weight and solubility: The target compound (estimated molecular weight ~275–300 g/mol) is lighter than pyrene-containing analogs (e.g., 385.41 g/mol for 2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate), suggesting better solubility in organic solvents .

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Potential Applications |

|---|---|---|---|---|

| Propan-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | C₁₆H₁₉NO₂ | ~265.3 | Aromatic pyrrole, isopropyl ester | Photocatalysts, drug intermediates |

| tert-Butyl 3-benzylpyrrolidine-3-carboxylate | C₁₈H₂₅NO₂ | 299.4 | Saturated pyrrolidine, tert-butyl ester, benzyl group | Bioactive molecule synthesis |

| 2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate | C₂₄H₁₉NO₄ | 385.41 | Pyrene fluorophore, dioxopyrrolidinyl activating group | Fluorescent probes, polymers |

| 3-Chloro-4-((2,4-dichlorobenzyl)oxy)benzamide | C₁₄H₁₀Cl₃NO₂ | 338.6 | Benzamide core, halogenated substituents | Antimicrobial agents |

Research Findings and Methodological Insights

- Crystallographic Analysis : Tools like SHELXL () are critical for determining the crystal structures of such compounds. For example, the tert-butyl ester’s steric bulk might lead to distinct crystal packing compared to the isopropyl analog .

- Computational Studies : Methods derived from the Colle-Salvetti correlation-energy formula () could model the electronic structure of the pyrrole-benzoate system, predicting charge distribution or reactivity .

- Synthetic Accessibility : Compounds like those in are typically synthesized via esterification or amidation reactions. The target compound’s isopropyl ester may require milder conditions than tert-butyl derivatives .

Biological Activity

Propan-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate, a compound featuring a pyrrole moiety, has garnered attention in the field of medicinal chemistry due to its potential biological activities. Pyrrole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article aims to explore the biological activity of propan-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate through a review of relevant literature, case studies, and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features a benzoate group attached to a pyrrole ring, which is critical for its biological activity. The presence of the dimethyl groups at the 2 and 5 positions of the pyrrole enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research has indicated that compounds containing pyrrole structures exhibit significant anticancer properties. For instance, a study conducted by demonstrated that certain pyrrole derivatives could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

In vitro studies have shown that propan-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate effectively inhibits the growth of several cancer cell lines. The compound was tested against MGC-803 gastric cancer cells, where it demonstrated a dose-dependent inhibition of cell viability with an IC50 value significantly lower than that of control treatments .

The biological activity of propan-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Studies indicate that pyrrole derivatives can inhibit key enzymes involved in cancer progression and inflammation .

- Modulation of Signaling Pathways : The compound may affect various signaling pathways associated with cell survival and apoptosis. For example, it may modulate pathways like PI3K/Akt and MAPK/ERK, which are crucial in cancer biology .

- Interaction with Nucleotide Proteins : Research suggests that related compounds can bind to nucleotide-binding proteins, potentially disrupting their function in cellular processes .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, propan-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate was administered to MGC-803 cells. The results indicated a significant reduction in cell proliferation compared to untreated controls (p < 0.01). Flow cytometry analysis revealed increased apoptosis rates in treated cells.

Case Study 2: Anti-inflammatory Response

In another study focusing on inflammatory responses in vitro, macrophages treated with the compound showed reduced levels of IL-6 and TNF-alpha production after stimulation with lipopolysaccharides (LPS). This suggests that the compound may play a role in modulating immune responses.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for propan-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate, and how are intermediates validated?

- Methodology : The compound can be synthesized via a modified Paal-Knorr pyrrole synthesis. For example, refluxing ethyl 3-aminobenzoate with acetonylacetone (2,5-hexanedione) in glacial acetic acid generates the pyrrole ring. Subsequent esterification with isopropanol under acidic conditions yields the final product. Key steps include:

- Reaction monitoring : TLC with toluene/ethyl acetate/water (8.7:1.2:1.1) to track intermediates .

- Purification : Recrystallization from ethanol or column chromatography for intermediates.

- Validation : H NMR (e.g., δ 2.14 ppm for pyrrole-CH, δ 5.71 ppm for pyrrole protons) and IR (e.g., 1752 cm for ester C=O) .

Q. How can the purity and structural integrity of this compound be confirmed in academic settings?

- Analytical workflow :

- Chromatography : HPLC with C18 columns (methanol/water mobile phase) for purity assessment.

- Spectroscopy : C NMR to confirm ester carbonyl (δ ~166 ppm) and pyrrole carbons (δ ~107–132 ppm) .

- Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H] for CHNO, expected m/z 265.3) .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how can SHELX programs address them?

- Crystallization issues : The compound’s flexible isopropyl ester group may hinder crystal formation. Use slow evaporation from dichloromethane/hexane to improve crystal quality .

- Refinement : SHELXL (via Olex2 interface) is recommended for handling disordered isopropyl groups. Key parameters:

- Thermal ellipsoids : Refine with ISOR constraints for ester moieties.

- Twinned data : Use SHELXL’s TWIN/BASF commands if merohedral twinning is observed .

Q. How can researchers reconcile discrepancies in biological activity data for pyrrole-based analogs?

- Case study : reports MIC values (3.12–50 µg/mL) for antitubercular pyrrole derivatives. Contradictions may arise due to:

- Assay variability : Use microplate alamar blue (MABA) and broth microdilution in triplicate for consistency.

- Structural nuances : Compare substituent effects (e.g., 2,5-dimethylpyrrole vs. unsubstituted analogs) on activity .

- Statistical analysis : Apply ANOVA to distinguish significant MIC differences (p < 0.05) between test groups.

Q. What strategies improve the yield of the Paal-Knorr reaction for this compound?

- Optimization table :

| Parameter | Suboptimal Condition | Optimized Condition | Impact on Yield |

|---|---|---|---|

| Solvent | Ethanol | Glacial acetic acid | +25% |

| Reaction time | 30 min | 1 h reflux | +15% |

| Catalyst | None | p-TsOH (5 mol%) | +30% |

- Mechanistic insight : Acetic acid acts as both solvent and proton donor, accelerating imine cyclization .

Methodological Guidance

Q. How should researchers design SAR studies for pyrrole-ester derivatives?

- Scaffold modifications :

- Pyrrole ring : Introduce electron-withdrawing groups (e.g., -Cl) to enhance electrophilicity.

- Ester group : Replace isopropyl with tert-butyl to study steric effects.

- Data collection : Use molecular docking (AutoDock Vina) to correlate substituent positions with binding affinity to Mycobacterium tuberculosis enoyl-ACP reductase .

Q. What are best practices for troubleshooting NMR signal splitting in this compound?

- Common issues :

- Dynamic disorder : Heat sample to 50°C to average conformational isomers.

- Impurity overlap : Use C DEPT-135 to distinguish CH (δ 13–22 ppm) from aromatic signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.